molecular formula C16H13N3O3 B611730 VU0359516 CAS No. 1220513-59-6

VU0359516

Cat. No. B611730
M. Wt: 295.3
InChI Key: NAPZSTOOVHXHKA-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU0359516 is a positive allosteric modulators of mGluR4.

Scientific Research Applications

Vacuum-Ultraviolet Photon Detections

This review discusses the research progress on vacuum-ultraviolet (VUV) photodetectors, which have applications in space science, high-energy physics, scientific facilities, and the electronic industry. It highlights the advantages and performance indicators of different VUV detectors (Zheng, Jia, & Huang, 2020).

Conflicting Interpretation of Genetic Variants and Cancer Risk

This study addresses the challenges in interpreting genetic variants in clinical laboratories, especially regarding inherited cancer susceptibility. It emphasizes the discrepancies in reporting and the potential impact on medical management (Balmaña et al., 2016).

CRISPR-Cas9 for Genome Engineering

This review describes the development and applications of CRISPR-Cas9, a technology for genome engineering. It covers how CRISPR-Cas9 is used in research and potential translational applications, highlighting the challenges and future directions (Hsu, Lander, & Zhang, 2014).

Drug Discovery: A Historical Perspective

This paper examines the evolution of drug research, influenced by chemistry, pharmacology, molecular biology, and genomic sciences. It discusses the impact of these sciences on medicine and the growing complexity of drug research (Drews, 2000).

Functional Characterization of PALB2 Variants

This research investigates the functional and clinical relevance of various missense variants of PALB2, a gene associated with breast and pancreatic cancer risk. It uses cellular assays to assess the impact of these variants on DNA repair (Wiltshire et al., 2019).

properties

CAS RN

1220513-59-6

Product Name

VU0359516

Molecular Formula

C16H13N3O3

Molecular Weight

295.3

IUPAC Name

(6E)-6-(hydroxyimino)-N-(pyridin-2-yl)-2-oxatricyclo[5.4.0.0^{3,5}]undeca-1(11),7,9-triene-3-carboxamide

InChI

InChI=1S/C16H13N3O3/c20-15(18-13-7-3-4-8-17-13)16-9-11(16)14(19-21)10-5-1-2-6-12(10)22-16/h1-8,11,21H,9H2,(H,17,18,20)/b19-14-

InChI Key

NAPZSTOOVHXHKA-RGEXLXHISA-N

SMILES

O=C(C1(CC/21)OC3=CC=CC=C3C2=N\O)NC4=NC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VU0359516, VU 0359516, VU-0359516

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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